[(1-Benzylpiperidin-4-ylidene)amino]urea [(1-Benzylpiperidin-4-ylidene)amino]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10913183
InChI: InChI=1S/C13H18N4O/c14-13(18)16-15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,16,18)
SMILES: C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2
Molecular Formula: C13H18N4O
Molecular Weight: 246.31 g/mol

[(1-Benzylpiperidin-4-ylidene)amino]urea

CAS No.:

Cat. No.: VC10913183

Molecular Formula: C13H18N4O

Molecular Weight: 246.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-Benzylpiperidin-4-ylidene)amino]urea -

Specification

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
IUPAC Name [(1-benzylpiperidin-4-ylidene)amino]urea
Standard InChI InChI=1S/C13H18N4O/c14-13(18)16-15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,16,18)
Standard InChI Key YKFLFNSTGOCEIG-UHFFFAOYSA-N
SMILES C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [(1-benzylpiperidin-4-ylidene)amino]urea, reflects its three key structural components:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, substituted at the 1-position by a benzyl group.

  • Imine linkage: A nitrogen double-bond (C=N) connecting the piperidine’s 4-position to the urea moiety.

  • Urea group: A carbamide functional group (-NH-C(=O)-NH₂) serving as a hydrogen-bond donor/acceptor.

The canonical SMILES representation (C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2) confirms the planar geometry of the imine bond and the spatial separation between the lipophilic benzyl group and polar urea.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight246.31 g/mol
Hydrogen Bond Donors3 (2 urea NH, 1 imine NH)
Hydrogen Bond Acceptors3 (urea O, imine N, piperidine N)
Topological Polar Surface Area87.6 Ų

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis typically involves a two-step sequence:

  • Formation of 1-benzylpiperidin-4-imine: Condensation of 1-benzylpiperidin-4-one with ammonium acetate under Dean-Stark conditions yields the imine intermediate.

  • Urea conjugation: Reaction with potassium cyanate (KNCO) in anhydrous tetrahydrofuran introduces the urea moiety via nucleophilic attack at the imine nitrogen .

This method achieves yields of 68–72%, with purity >95% confirmed by HPLC. Alternative approaches utilize carbodiimide-mediated coupling, though these require stringent moisture control.

Structural Analogues and Derivatives

Recent work by Al-Matar et al. (2020) demonstrated that substituting the benzyl group with arylidene moieties enhances cyclocondensation reactivity, enabling access to polycyclic systems . For instance, reacting [(1-benzylpiperidin-4-ylidene)amino]urea with malononitrile in piperidine yields 2-aminopyranopyridine-3-carbonitriles—a class of compounds showing nM-level cytotoxicity against HepG2 cells .

Physicochemical and Spectroscopic Characterization

Stability and Solubility

The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to the urea group’s polarity, while the benzyl moiety confers lipid membrane permeability (LogP = 1.8). Stability studies indicate decomposition <5% after 6 months at -20°C, but accelerated degradation occurs above 40°C via imine hydrolysis.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Ar-H), 6.45 (s, 1H, NH), 3.52 (s, 2H, NCH₂Ph), 2.85–2.65 (m, 4H, piperidine CH₂), 1.92–1.75 (m, 2H, piperidine CH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch, urea), 1645 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

CompoundTarget (IC₅₀/Kᵢ)Activity
5 (MDPI, 2025)AChE: 13 nMCholinesterase inhibitor
NE-100σ₁R: 1.45 nMσ₁ antagonist
4 (Al-Matar, 2020)HepG2: 0.9 μMCytotoxic agent

Future Directions

  • Pharmacokinetic Optimization: Introducing electron-withdrawing groups on the benzyl ring could reduce CYP-mediated oxidation.

  • Targeted Delivery: Conjugation to nanoparticles may enhance brain penetration for neurodegenerative applications .

  • Dual-Target Agents: Merging the piperidine-urea scaffold with MAO inhibitors (e.g., propargyl amines) may yield multifunctional neuroprotectants .

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